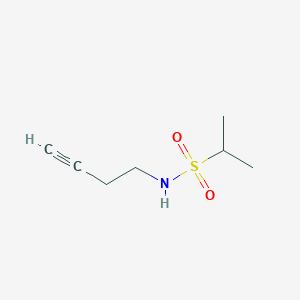

N-(but-3-yn-1-yl)propane-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(but-3-yn-1-yl)propane-2-sulfonamide” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs .

Synthesis Analysis

The synthesis of sulfonamides involves a range of chemical reactions. For instance, sulfonamides can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

Sulfonamides exhibit a fascinating reactivity profile. They can act as an activating group, protecting group, leaving group, and as a molecular scaffold . They are resistant to hydrolysis while being transition-state mimetics of the peptide bond .科学的研究の応用

Proteomic Cysteine Probe

- Application : N-(but-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide serves as a proteomic cysteine probe. It was developed by the Nir London lab for covalent ligand directed release chemistry (CoLDR) .

Propargylamine Derivatives in Neurodegenerative Disorders

- Application : Propargylamine derivatives, including pargyline , rasagiline , and selegiline , have applications in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Anti-Cancer Properties

- Application : Pargyline inhibits lysine-specific demethylase-1 (LSD-1) and proline-5-carboxylate reductase-1 (PYCR1) , making it useful for cancer treatments .

Neuroprotective Effects of Rasagiline

- Application : Rasagiline stabilizes mitochondrial membranes, reduces oxidative stress, and demonstrates neuro-restorative activities .

Other Potential Applications

作用機序

Target of Action

Similar compounds have been known to interact with proteins such as the disintegrin and metalloproteinase domain-containing protein 17 .

Mode of Action

It is suggested that it may cleave the membrane-bound precursor of tnf-alpha to its mature soluble form and be responsible for the proteolytical release of soluble jam3 from endothelial cells surface .

Biochemical Pathways

The cleavage of the membrane-bound precursor of tnf-alpha suggests that it may influence the tnf signaling pathway .

Result of Action

The release of soluble jam3 from endothelial cells surface suggests that it may have an effect on cell adhesion and migration .

特性

IUPAC Name |

N-but-3-ynylpropane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-4-5-6-8-11(9,10)7(2)3/h1,7-8H,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWJEYZABOUVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)

![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2967591.png)

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2967600.png)

![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)